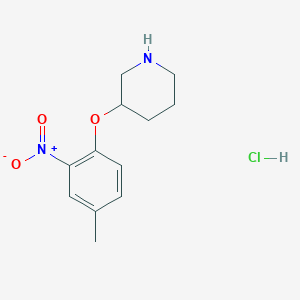

![molecular formula C10H15N3Si B1397792 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- CAS No. 936342-41-5](/img/structure/B1397792.png)

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

Übersicht

Beschreibung

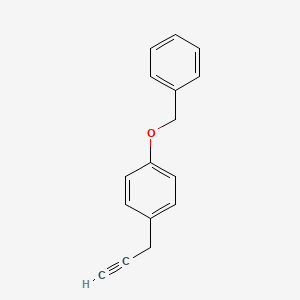

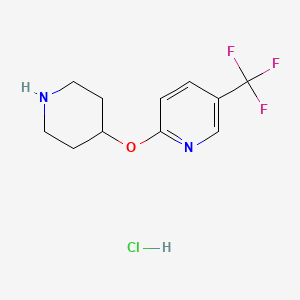

“2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is a chemical compound with the molecular formula C10H15N3Si . It is also known as "3-Trimethylsilanylethynylpyridine-2,6-diamine" . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridine-fused siloles has been achieved under the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a PdCl2(PPh3)2-CuI catalyst led to the formation of the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .Molecular Structure Analysis

The molecular structure of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” can be represented by the SMILES stringCSi(C)C#Cc1ncccc1N . The InChI key for this compound is OUVCGGQBMJGLDX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is 205.33 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors for Nitroaromatic Explosives

3-Trimethylsilanylethynyl-pyridine-2,6-diamine: has been utilized in the development of fluorescent sensors for nitroaromatic explosives . These sensors are crucial for security, demining, and ecological monitoring. The compound’s ability to act as a fluorescent sensor in both solutions and vapor phase makes it valuable for detecting explosives in real-time applications.

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in the synthesis of pyridine derivatives . Its reactivity due to the trimethylsilyl ethynyl group allows for further functionalization, making it a versatile building block in the construction of complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, 3-Trimethylsilanylethynyl-pyridine-2,6-diamine can be used as a precursor for synthesizing various therapeutically active derivatives . For example, it may contribute to the synthesis of compounds with antihypertensive properties or those that stimulate hair growth, expanding the range of potential medical treatments.

Safety and Hazards

According to the safety data sheet for a similar compound, “3-[(Trimethylsilyl)ethynyl]pyridine”, it is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(2-trimethylsilylethynyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLCGVNMSDQYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)

![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)

![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)

![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)